molecular formula C11H15N3O2S2 B5184192 1-[(1,1-Dioxothiolan-3-yl)amino]-3-phenylthiourea

1-[(1,1-Dioxothiolan-3-yl)amino]-3-phenylthiourea

Cat. No.: B5184192
M. Wt: 285.4 g/mol
InChI Key: NVLHNWCIVAAJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1,1-Dioxothiolan-3-yl)amino]-3-phenylthiourea is a compound of interest in various scientific fields due to its unique chemical structure and properties

Properties

IUPAC Name

1-[(1,1-dioxothiolan-3-yl)amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S2/c15-18(16)7-6-10(8-18)13-14-11(17)12-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H2,12,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLHNWCIVAAJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,1-Dioxothiolan-3-yl)amino]-3-phenylthiourea typically involves the reaction of 3-aminothiolane with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF), to ensure high yield and purity . The reaction conditions, including temperature and pH, are optimized to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Solvent selection and purification steps are critical to achieving high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[(1,1-Dioxothiolan-3-yl)amino]-3-phenylthiourea undergoes several types of chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The phenyl ring and thiourea group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products Formed

Major products formed from these reactions include sulfinyl and sulfonyl derivatives, amines, thiols, and substituted phenylthioureas

Scientific Research Applications

1-[(1,1-Dioxothiolan-3-yl)amino]-3-phenylthiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(1,1-Dioxothiolan-3-yl)amino]-3-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The dioxothiolan moiety and thiourea group play crucial roles in these interactions, contributing to the compound’s overall biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 3-[(1,1-Dioxothiolan-3-yl)amino]-1-(p-tolyl)pyrrolidine-2,5-dione
  • 3-[(1,1-Dioxothiolan-3-yl)carbamoylamino]benzoic acid

Uniqueness

1-[(1,1-Dioxothiolan-3-yl)amino]-3-phenylthiourea is unique due to its specific combination of a thiourea group, phenyl ring, and dioxothiolan moiety.

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